USP Pharmacopoeial Relative Retention Time (RRT): N-Isopropyl Carvedilol Resolves at 1.6, Distinct from N-Benzyl Carvedilol (1.8) and Carvedilol Related Compound F (1.2) Under Procedure 2
Under USP Organic Impurities Procedure 2 (Column: 4.6 mm × 15 cm, 5 µm L68 packing; Mobile Phase: acetonitrile/trifluoroacetic acid gradient with water/trifluoroacetic acid; UV detection at 240 nm; Flow rate: 1.4 mL/min; Temperature: 30°C), N-Isopropyl Carvedilol elutes with a relative retention time (RRT) of 1.6 relative to Carvedilol (RRT = 1.0) [1]. This chromatographic position is uniquely distinguishable from the nearest-eluting specified impurities: Carvedilol Related Compound F (RRT = 1.2), N-Benzyl Carvedilol/USP Related Compound C (RRT = 1.8), and Carvedilol Related Compound B (RRT = 2.1). The resolution requirement between carvedilol and carvedilol related compound F under this procedure is not less than 1.8 [1].
| Evidence Dimension | USP Procedure 2 Relative Retention Time (HPLC) |
|---|---|
| Target Compound Data | RRT = 1.6 |
| Comparator Or Baseline | Carvedilol (RRT = 1.0); Carvedilol Related Compound F (RRT = 1.2); N-Benzyl Carvedilol / USP RC C (RRT = 1.8); Carvedilol Related Compound B (RRT = 2.1); Biscarbazole (RRT = 3.0). |
| Quantified Difference | N-Isopropyl Carvedilol elutes 0.4 RRT units after Carvedilol Related Compound F and 0.2 RRT units before N-Benzyl Carvedilol, providing baseline-resolved separation. |
| Conditions | USP35 Organic Impurities Procedure 2: Acetonitrile/TFA gradient, L68 column (4.6 mm × 15 cm, 5 µm), 30°C, 1.4 mL/min, UV 240 nm. |
Why This Matters
This RRT value is the definitive pharmacopoeial identifier enabling unambiguous peak assignment, quantification, and system suitability verification in ANDA regulatory submissions; using an impurity standard with a different RRT (e.g., N-Benzyl Carvedilol at 1.8) will produce false retention-time matching and invalidate the analytical method per ICH Q2(R1) guidelines.
- [1] USP35-NF30, Carvedilol Monograph, Organic Impurities Procedure 2, Table 3, pp. 2512–2513. United States Pharmacopeial Convention (2012). View Source
